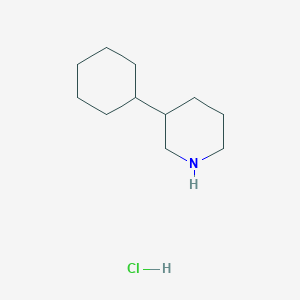

3-Cyclohexylpiperidine hydrochloride

Vue d'ensemble

Description

Elle a été découverte pour la première fois au début des années 1980 par des chercheurs d'Eli Lilly dans des échantillons de sol du mont Ararat en Turquie . La daptomycine est connue pour son large spectre d'activité contre les bactéries Gram-positives, notamment le Staphylococcus aureus résistant à la méthicilline (SARM) et les entérocoques résistants à la vancomycine (ERV) .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La daptomycine est une molécule complexe comprenant 13 acides aminés, dont plusieurs acides aminés non standard et D-acides aminés, les 10 acides aminés C-terminaux formant un cycle lié par ester et le tryptophane N-terminal étant lié de manière covalente à l'acide décanoïque . La synthèse de la daptomycine implique de multiples étapes, notamment la formation de liaisons peptidiques, la cyclisation et l'incorporation d'acides aminés non standard .

Méthodes de production industrielle : La production industrielle de la daptomycine implique généralement une fermentation utilisant la bactérie Streptomyces roseosporus, suivie d'étapes d'extraction et de purification . Le processus de fermentation est optimisé pour maximiser le rendement et la pureté, et le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir son efficacité et sa sécurité .

Analyse Des Réactions Chimiques

Types de réactions : La daptomycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour sa synthèse et sa modification afin d'améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de la daptomycine comprennent des groupes protecteurs pour les acides aminés, des réactifs de couplage pour la formation de liaisons peptidiques et des catalyseurs pour les réactions de cyclisation . Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée du produit final .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la daptomycine comprennent ses différents analogues et dérivés, qui sont synthétisés pour améliorer sa stabilité, sa solubilité et son activité antibactérienne .

Applications de la recherche scientifique

La daptomycine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, elle est utilisée comme composé modèle pour étudier la synthèse des peptides et les réactions de cyclisation . En biologie, elle sert d'outil pour étudier les mécanismes de perturbation de la membrane cellulaire bactérienne et de résistance aux antibiotiques . En médecine, la daptomycine est utilisée pour traiter les infections graves causées par des bactéries Gram-positives, notamment les infections de la peau et des structures cutanées, la bactériémie et l'endocardite . Dans l'industrie, elle est utilisée dans le développement de nouveaux antibiotiques et agents antimicrobiens .

Mécanisme d'action

La daptomycine exerce ses effets en se liant à la membrane cellulaire bactérienne de manière dépendante du calcium . Elle s'insère dans la membrane cellulaire, provoquant une dépolarisation rapide due à la sortie de potassium et une perturbation associée de la synthèse de l'ADN, de l'ARN et des protéines . Ceci conduit à une mort bactérienne rapide, dépendante de la concentration . Les cibles moléculaires et les voies impliquées dans son mécanisme d'action comprennent la membrane cellulaire bactérienne et diverses protéines associées à la membrane .

Applications De Recherche Scientifique

Daptomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying peptide synthesis and cyclization reactions . In biology, it serves as a tool for investigating the mechanisms of bacterial cell membrane disruption and antibiotic resistance . In medicine, daptomycin is used to treat severe infections caused by Gram-positive bacteria, including skin and skin structure infections, bacteremia, and endocarditis . In industry, it is employed in the development of new antibiotics and antimicrobial agents .

Mécanisme D'action

Daptomycin exerts its effects by binding to the bacterial cell membrane in a calcium-dependent manner . It inserts into the cell membrane, causing rapid depolarization due to potassium efflux and associated disruption of DNA, RNA, and protein synthesis . This leads to rapid, concentration-dependent bacterial death . The molecular targets and pathways involved in its mechanism of action include the bacterial cell membrane and various membrane-associated proteins .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à la daptomycine comprennent d'autres antibiotiques lipopeptidiques cycliques tels que la polymyxine B et la colistine . Ces antibiotiques ciblent également les membranes cellulaires bactériennes, mais diffèrent par leurs mécanismes d'action spécifiques et leur spectre d'activité .

Unicité : La daptomycine est unique dans sa capacité à dépolariser rapidement les membranes cellulaires bactériennes, ce qui conduit à une mort bactérienne rapide . Contrairement aux autres antibiotiques, elle ne dépend pas de l'inhibition de la synthèse de la paroi cellulaire ou de la synthèse des protéines, ce qui la rend efficace contre les bactéries qui ont développé une résistance à d'autres antibiotiques .

Propriétés

IUPAC Name |

3-cyclohexylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMBVPSDDMFOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589973 | |

| Record name | 3-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19734-67-9 | |

| Record name | Piperidine, 3-cyclohexyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19734-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

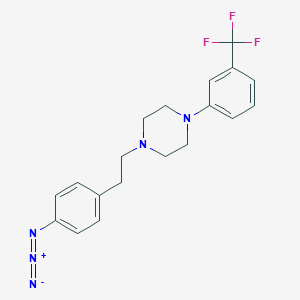

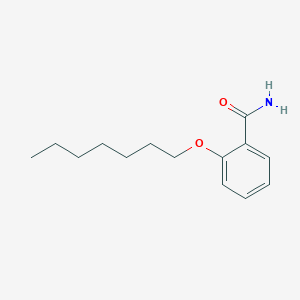

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

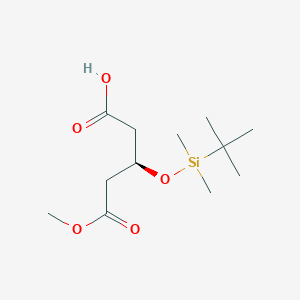

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;dibromide](/img/structure/B35440.png)